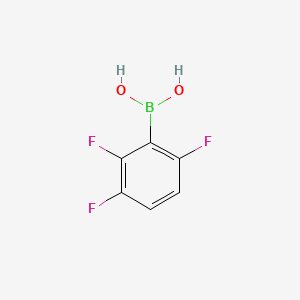

2,3,6-Trifluorophenylboronic acid

Description

BenchChem offers high-quality 2,3,6-Trifluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPDDRPLEKURGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400092 | |

| Record name | 2,3,6-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-71-2 | |

| Record name | 2,3,6-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,3,6-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its trifluorinated phenyl ring imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its physical properties is paramount for its effective application in research and development. This technical guide provides an in-depth overview of the core physical characteristics of 2,3,6-Trifluorophenylboronic acid, complete with experimental protocols and a workflow for its common applications.

Core Physical Properties

The physical properties of 2,3,6-Trifluorophenylboronic acid are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for its proper storage and handling.

| Property | Value | Reference |

| CAS Number | 247564-71-2 | [1] |

| Molecular Formula | C₆H₄BF₃O₂ | [1] |

| Molecular Weight | 175.90 g/mol | [1] |

| Melting Point | 127-132 °C | |

| Boiling Point | 266.0 ± 50.0 °C (Predicted) | |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | |

| pKa | 7.09 ± 0.58 (Predicted) | |

| Appearance | Off-white solid | |

| Solubility | While specific solubility data for 2,3,6-trifluorophenylboronic acid is not extensively documented, phenylboronic acids, in general, exhibit solubility in polar organic solvents such as N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF).[2] They are typically insoluble in nonpolar solvents like petroleum ether and n-hexane.[2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like 2,3,6-Trifluorophenylboronic acid.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the finely powdered 2,3,6-Trifluorophenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.[3][4][5]

Boiling Point Determination

For solid compounds with a defined boiling point, the distillation method is typically employed.

Methodology:

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of vapor is observed condensing and collecting in the receiving flask. This temperature is the boiling point.[6][7][8][9][10]

Density Determination

The density of a solid can be determined by the displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of 2,3,6-Trifluorophenylboronic acid is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a nonpolar solvent). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume of the liquid is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[11][12]

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of 2,3,6-Trifluorophenylboronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously using a pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13][14] Spectrophotometric and NMR-based methods can also be employed for pKa determination.[13][15][16][17]

Common Experimental Workflow: Suzuki-Miyaura Coupling

2,3,6-Trifluorophenylboronic acid is frequently utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A generalized workflow for this reaction is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 2,3,6-Trifluorophenylboronic acid | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. pKa of selected organic compounds Foreign Language Flashcards - Cram.com [cram.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,3,6-Trifluorophenylboronic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trifluorophenylboronic acid, a key building block in modern synthetic chemistry. It details the chemical structure, properties, and the critical role of this reagent in the synthesis of complex fluorinated molecules. With a focus on its application in drug discovery and materials science, this document offers insights into its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, data presentation, and visualizations of relevant signaling pathways are included to support researchers, scientists, and drug development professionals in their work.

Introduction

2,3,6-Trifluorophenylboronic acid is a fluorinated organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated building blocks, like 2,3,6-trifluorophenylboronic acid, invaluable tools in the design and synthesis of novel therapeutic agents and advanced materials.

The primary application of 2,3,6-trifluorophenylboronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and powerful reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a straightforward route to complex biaryl and substituted aromatic structures.

Chemical Structure and Properties

The chemical identity and key properties of 2,3,6-Trifluorophenylboronic acid are summarized below.

| Property | Value |

| Chemical Name | 2,3,6-Trifluorophenylboronic acid |

| CAS Number | 247564-71-2[1] |

| Molecular Formula | C₆H₄BF₃O₂[1] |

| Molecular Weight | 175.90 g/mol [1] |

| IUPAC Name | (2,3,6-trifluorophenyl)boronic acid[1] |

| Appearance | White to off-white solid |

| SMILES | OB(O)c1c(F)cc(F)c(F)c1 |

| InChI Key | IWPDDRPLEKURGG-UHFFFAOYSA-N[1] |

Applications in Synthesis

The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of 2,3,6-trifluorophenylboronic acid enhances its reactivity in cross-coupling reactions. Its primary utility is in the Suzuki-Miyaura coupling for the synthesis of highly fluorinated biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The general transformation involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, detailed protocol for a reaction involving 2,3,6-trifluorophenylboronic acid is best sourced from peer-reviewed literature for a particular application, a general procedure for a Suzuki-Miyaura coupling with a similar fluorinated boronic acid is provided below for illustrative purposes. This protocol should be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), 2,3,6-trifluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos or SPhos.

-

Solvent Addition and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Relevance in Drug Discovery: Targeting Signaling Pathways

Fluorinated biaryl scaffolds, synthesized using reagents like 2,3,6-trifluorophenylboronic acid, are prevalent in many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Therefore, inhibitors of this pathway are of significant interest in oncology drug development.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors developed using advanced synthetic chemistry.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

An experimental workflow for screening newly synthesized compounds, potentially derived from 2,3,6-trifluorophenylboronic acid, for their inhibitory activity against this pathway is outlined below.

Caption: Experimental workflow for screening potential PI3K pathway inhibitors.

Conclusion

2,3,6-Trifluorophenylboronic acid is a valuable and versatile reagent for the synthesis of complex fluorinated molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for researchers and drug development professionals. The ability to introduce the 2,3,6-trifluorophenyl moiety can impart desirable properties to target molecules, making this compound a key building block in the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, applications, and the experimental considerations for its use.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2,3,6-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,6-Trifluorophenylboronic acid is presented in the table below.

| Property | Value |

| CAS Number | 247564-71-2[1] |

| Molecular Formula | C₆H₄BF₃O₂[1] |

| Molecular Weight | 175.90 g/mol [1] |

| Appearance | Off-white solid |

| Melting Point | 127-132 °C |

Synthetic Pathway

The most logical and widely employed method for the synthesis of arylboronic acids, including fluorinated derivatives, is through a lithiation-borylation sequence. The proposed synthesis of 2,3,6-Trifluorophenylboronic acid commences with the commercially available 1,2,4-trifluorobenzene.

The key steps in this synthetic route are:

-

Directed ortho-metalation (DoM): 1,2,4-Trifluorobenzene is treated with a strong organolithium base, such as n-butyllithium. The fluorine and hydrogen atoms on the aromatic ring direct the lithiation to the C3 position, which is sterically accessible and activated by the adjacent fluorine atoms.

-

Borylation: The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate or trimethyl borate. This step forms a boronate ester intermediate.

-

Hydrolysis: Finally, acidic workup of the boronate ester hydrolyzes it to the desired 2,3,6-Trifluorophenylboronic acid.

Caption: Proposed reaction scheme for the synthesis of 2,3,6-Trifluorophenylboronic acid.

Experimental Protocol (Proposed)

The following is a detailed, proposed experimental protocol for the synthesis of 2,3,6-Trifluorophenylboronic acid, based on established procedures for similar fluorinated arylboronic acids.

Materials:

-

1,2,4-Trifluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (argon or nitrogen) supply

-

Apparatus for workup (separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 1,2,4-trifluorobenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by silica gel column chromatography.

Caption: A flowchart illustrating the key stages of the experimental workflow.

Quantitative Data

While specific yield and purity data for the synthesis of 2,3,6-Trifluorophenylboronic acid are not extensively reported in the literature, analogous reactions for the synthesis of other trifluorophenylboronic acids suggest that yields in the range of 50-80% can be expected. The purity of the final product is highly dependent on the purification method employed, with recrystallization or column chromatography typically affording purities of >95%.

Characterization Data

The structure of 2,3,6-Trifluorophenylboronic acid can be confirmed by standard spectroscopic techniques. Expected spectral data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The B(OH)₂ protons will appear as a broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | The aromatic carbons will show characteristic chemical shifts and C-F coupling constants. The carbon attached to the boron atom will also be observable. |

| ¹⁹F NMR | Three distinct signals are expected for the three different fluorine atoms on the aromatic ring, with characteristic chemical shifts and F-F coupling constants. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. |

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and preparation of 2,3,6-Trifluorophenylboronic acid. The outlined lithiation-borylation pathway is a well-established and reliable method for accessing such fluorinated arylboronic acids. Researchers and drug development professionals can utilize this information as a strong starting point for the in-house synthesis of this valuable building block, with the understanding that some optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels.

References

Stability and Storage of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,6-trifluorophenylboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions where its purity and integrity are paramount. This document outlines the known degradation pathways, recommended storage protocols, and provides a template for conducting stability studies.

Core Concepts: Stability of Fluorinated Phenylboronic Acids

The introduction of fluorine atoms onto the phenyl ring of boronic acids significantly influences their chemical properties. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center.[1][2][3][4] This increased acidity can affect the compound's stability, particularly its susceptibility to nucleophilic attack and subsequent degradation.

Recommended Storage and Handling

To ensure the longevity and reliability of 2,3,6-trifluorophenylboronic acid, proper storage and handling are essential. Based on supplier recommendations and general chemical safety guidelines, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or in a cool, dark place.[5][6] | Reduces the rate of potential thermal degradation and slows down hydrolytic and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][7] | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolytic and oxidative degradation. |

| Container | Keep in a tightly sealed container.[6][8] | Prevents the ingress of moisture and air. |

| Light | Protect from light.[6] | While specific photostability data is unavailable, protection from light is a general good practice for storing organic reagents to prevent photochemical degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and sources of ignition.[8][9] | Boronic acids can react with these substances, leading to degradation or hazardous reactions. |

Key Degradation Pathways

The primary degradation pathways for arylboronic acids, including 2,3,6-trifluorophenylboronic acid, are dehydration (anhydride formation), hydrolysis (protodeboronation), and oxidation.

Dehydration to Boroxine (Anhydride)

A common process for boronic acids is the reversible dehydration to form a cyclic anhydride known as a boroxine. This is often observed as a variable component in solid samples of boronic acids.[6][10][11] While this process is a sign of water loss, it is often reversible upon exposure to water or during reaction workup.

Figure 1. Reversible dehydration of 2,3,6-trifluorophenylboronic acid to its corresponding boroxine.

Oxidative Degradation

Arylboronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS). The proposed mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen, leading to a labile boric ester. This intermediate then undergoes rapid hydrolysis to yield the corresponding phenol (2,3,6-trifluorophenol) and boric acid.

Figure 2. Proposed pathway for the oxidative degradation of 2,3,6-trifluorophenylboronic acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2,3,6-trifluorophenylboronic acid, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Representative HPLC Method for Stability Testing

-

Instrumentation: HPLC system with a UV detector (a Photo Diode Array detector is recommended to monitor for peak purity).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis scan of the compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Sample Preparation: Prepare a stock solution of 2,3,6-trifluorophenylboronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid), withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples if necessary.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze by the developed HPLC method.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Observe the formation of any new peaks (degradation products).

-

Calculate the percentage of degradation.

-

Figure 3. Experimental workflow for a forced degradation study of 2,3,6-trifluorophenylboronic acid.

Quantitative Stability Data (Template)

As no specific quantitative stability data for 2,3,6-trifluorophenylboronic acid was found in the reviewed literature, the following table serves as a template for recording experimental results from a stability study as outlined above.

| Stress Condition | Duration | Temperature | % Degradation of 2,3,6-Trifluorophenylboronic Acid | Major Degradation Products (by HPLC-MS) |

| 1 M HCl | 24 hours | 60°C | Experimental Data | Experimental Data |

| 1 M NaOH | 24 hours | Room Temp. | Experimental Data | Experimental Data |

| 3% H₂O₂ | 24 hours | Room Temp. | Experimental Data | Experimental Data |

| Solid State | 7 days | 60°C | Experimental Data | Experimental Data |

| Solution | 24 hours | 60°C | Experimental Data | Experimental Data |

| Photolytic (Solid) | 24 hours | Room Temp. | Experimental Data | Experimental Data |

| Photolytic (Solution) | 24 hours | Room Temp. | Experimental Data | Experimental Data |

Conclusion

2,3,6-Trifluorophenylboronic acid, like other arylboronic acids, is susceptible to degradation through dehydration, hydrolysis, and oxidation. To maintain its integrity, it is crucial to store the compound in a cool, dark, and dry environment under an inert atmosphere. For applications requiring high purity, it is recommended to assess the quality of the material before use, especially if it has been stored for an extended period. The provided experimental protocol for a forced degradation study offers a robust framework for researchers to determine the stability of this reagent under their specific laboratory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3,6-Trifluorophenylboronic acid | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. turi.org [turi.org]

Spectroscopic Profile of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for 2,3,6-Trifluorophenylboronic acid (C₆H₄BF₃O₂), a valuable building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2,3,6-Trifluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to elucidate the structure and electronic environment of the molecule. While specific experimental data for 2,3,6-Trifluorophenylboronic acid is not publicly available in detail, the following tables represent typical expected shifts and general data based on analysis of similar fluorinated phenylboronic acids.

Table 1: ¹H NMR Data (Typical)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.0 - 7.5 | m | Ar-H |

| 8.0 - 8.5 | br s | B(OH ₂) |

Table 2: ¹³C NMR Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 110 - 165 (d, JC-F) | Ar-C |

| Broad or unobserved | C -B |

Table 3: ¹⁹F NMR Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

|---|

| -160 to -110 | Ar-F |

Table 4: ¹¹B NMR Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

|---|

| 18 - 30 | B (OH)₂ |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy was utilized to identify the functional groups present in the solid-state compound.[1]

Table 5: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500 - 3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H in-plane bend |

| 1350 - 1300 | Strong | B-O stretch |

| 1200 - 1000 | Strong | C-F stretch |

| ~700 | Medium | O-B-O bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For organoboron compounds, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation.[2]

Table 6: Mass Spectrometry Data (Expected)

| m/z | Ion |

|---|---|

| 176.02 | [M]⁺ (if using a hard ionization technique) |

| 177.03 | [M+H]⁺ (if using a soft ionization technique) |

| 198.01 | [M+Na]⁺ (common adduct in ESI) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy

A general protocol for the acquisition of NMR spectra of arylboronic acids is as follows:

-

Sample Preparation: A solution of 2,3,6-Trifluorophenylboronic acid (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.

-

¹⁹F NMR: A standard one-pulse experiment is typically used.

-

¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, specific pulse sequences may be employed to obtain sharper signals. A solution of BF₃·OEt₂ in the same deuterated solvent is often used as an external reference.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The IR spectrum of the solid sample is obtained using an ATR accessory on an FT-IR spectrometer.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid 2,3,6-Trifluorophenylboronic acid is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

A general procedure for obtaining the mass spectrum of a boronic acid using ESI-MS is as follows:

-

Sample Preparation: A dilute solution of 2,3,6-Trifluorophenylboronic acid is prepared in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote ionization.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is recorded.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3,6-Trifluorophenylboronic acid.

References

Commercial Availability and Applications of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2,3,6-Trifluorophenylboronic acid (CAS No. 247564-71-2) is a valuable building block in organic synthesis, particularly for the introduction of a trifluorophenyl moiety into target molecules. This technical guide provides an in-depth overview of its commercial availability from various suppliers and outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

2,3,6-Trifluorophenylboronic acid is a white to off-white solid with the molecular formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol .[1] Its key physical properties are summarized in the table below. Proper storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to ensure its stability.

| Property | Value | Reference |

| CAS Number | 247564-71-2 | [1] |

| Molecular Formula | C₆H₄BF₃O₂ | [1] |

| Molecular Weight | 175.90 g/mol | [1] |

| Melting Point | 127-132 °C | |

| Boiling Point | 266.0±50.0 °C (Predicted) | |

| Density | 1.44±0.1 g/cm³ (Predicted) | |

| Appearance | Off-white solid | |

| Storage | Under inert gas at 2-8°C |

Commercial Suppliers and Availability

A range of chemical suppliers offer 2,3,6-Trifluorophenylboronic acid in various purities and quantities, catering to both small-scale research and larger development needs. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | 98% | 1g, 5g, 25g, 100g |

| BLD Pharm | ≥95% (typical) | Inquire for details |

| Santa Cruz Biotechnology | For research use | Inquire for details |

| Chemenu | ≥95% | 10g, 25g |

| Neostar United | Inquire for details | Inquire for details |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2,3,6-Trifluorophenylboronic acid is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid and the properties of the resulting biaryl products.

Representative Experimental Protocol

While a specific, detailed experimental protocol for a Suzuki-Miyaura reaction using 2,3,6-Trifluorophenylboronic acid was not found in a comprehensive search of available literature, the following is a representative procedure adapted from protocols for similar fluorinated phenylboronic acids. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary.

Reaction: General Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

2,3,6-Trifluorophenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, 2,3,6-Trifluorophenylboronic acid, palladium catalyst, and base.

-

The vessel is then sealed and purged with an inert gas (Nitrogen or Argon).

-

The solvent system is added via syringe.

-

The reaction mixture is heated to a specified temperature (typically 80-100°C) and stirred for a designated time (typically 2-24 hours).

-

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,3,6-Trifluorophenylboronic acid is a commercially accessible and valuable reagent for the synthesis of fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. While a specific, detailed public experimental protocol for its use was not identified, the general procedures for Suzuki-Miyaura reactions with similar compounds provide a solid foundation for its application in the laboratory. Researchers are encouraged to consult the product specifications from their chosen supplier and to perform appropriate reaction optimization to achieve the desired outcomes.

References

An In-depth Technical Guide to Trifluorophenylboronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorophenylboronic acids are a class of organoboron compounds that have emerged as indispensable reagents in modern organic synthesis. Characterized by a phenyl ring substituted with three fluorine atoms and a boronic acid moiety [-B(OH)₂], these molecules offer unique reactivity and properties that make them highly valuable in the synthesis of complex organic molecules. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing the Lewis acidity of the boron atom and modulating the reactivity of the compound in key chemical transformations.[1][2] This heightened reactivity, coupled with the known benefits of incorporating fluorine into bioactive molecules—such as increased metabolic stability, bioavailability, and binding affinity—has positioned trifluorophenylboronic acids as critical building blocks in medicinal chemistry, agrochemicals, and materials science.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluorophenylboronic acids, with a focus on their utility in cross-coupling reactions and their role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties of Trifluorophenylboronic Acid Isomers

The position of the fluorine atoms on the phenyl ring significantly impacts the physicochemical and spectroscopic properties of trifluorophenylboronic acid isomers. While extensive data for all possible isomers is not always available in a single source, the following table summarizes key properties for some of the most common isomers, compiled from various sources. The data highlights the influence of the substitution pattern on properties such as melting point and acidity (pKa).

| Property | 3,4,5-Trifluorophenylboronic acid | 2,4,6-Trifluorophenylboronic acid | 2,3,5-Trifluorophenylboronic acid |

| CAS Number | 143418-49-9[2] | 182482-25-3[3] | 247564-73-4[4] |

| Molecular Formula | C₆H₄BF₃O₂[2] | C₆H₄BF₃O₂[3] | C₆H₄BF₃O₂[4] |

| Molecular Weight | 175.90 g/mol [2] | 175.90 g/mol [3] | 175.90 g/mol [4] |

| Appearance | White to off-white powder[2] | White to off-white powder | White to almost white powder to crystal[4] |

| Melting Point (°C) | 290-295[5] | 228-235 | 221 (dec.)[4] |

| pKa (Predicted) | 6.54 ± 0.11[5] | Not available | 6.26 ± 0.58[4] |

| ¹H NMR (ppm) | 7.35 (t, J = 7.0 Hz) (monomer) | Not available | Not available |

| ¹³C NMR (ppm) | 118.6 (dd), 130.5-132.6 (m), 142.2 (dt), 152.2 (ddd) | Not available | Not available |

| ¹⁹F NMR (ppm) | -134.3, -154.2 (for ester derivative)[6] | Not available | Not available |

Synthesis of Trifluorophenylboronic Acids

Trifluorophenylboronic acids are typically synthesized from the corresponding trifluorohalobenzenes. The two most common methods involve the formation of an organometallic intermediate—either a Grignard reagent or an organolithium species—followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthesis via Grignard Reaction

This is a widely used method that involves the reaction of a trifluorobromobenzene with magnesium to form a Grignard reagent, which then reacts with a borate ester.

-

Grignard Reagent Formation: To a flask containing magnesium turnings (1.1 equivalents) and a crystal of iodine in anhydrous diethyl ether, add a small amount of 1-bromo-3,4,5-trifluorobenzene (1.0 equivalent) to initiate the reaction. Once the reaction begins, add the remaining 1-bromo-3,4,5-trifluorobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 2 hours.

-

Borylation: In a separate flask, cool a solution of trimethyl borate (1.2 equivalents) in anhydrous diethyl ether to -78 °C. To this solution, add the freshly prepared Grignard reagent via cannula.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3,4,5-trifluorophenylboronic acid. A typical yield for this reaction is around 78%.[7]

Synthesis via Lithiation

An alternative route involves the use of an organolithium reagent, typically n-butyllithium, to perform a halogen-metal exchange with a trifluorobromobenzene at low temperatures.

-

Lithiation: Dissolve 3,4,5-trifluorobromobenzene (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool the solution to a very low temperature (typically -90 to -60 °C). Add n-butyllithium (1.1 equivalents) dropwise, maintaining the low temperature.

-

Borylation: After stirring the mixture for a short period, add a trialkyl borate (e.g., triisopropyl borate, 1.2 equivalents) dropwise.

-

Quenching and Work-up: After the reaction is complete, quench the reaction by adding an inorganic base. Remove the solvent and perform an acidic work-up to obtain the crude 3,4,5-trifluorophenylboronic acid. The product can then be purified by distillation or recrystallization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,3,5-Trifluorophenylboronic acid CAS#: 247564-73-4 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

The Profound Influence of Fluorine Substitution on the Electronic Landscape of Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into phenylboronic acid scaffolds offers a powerful tool for modulating their electronic properties, with significant implications for drug design, catalysis, and materials science. This in-depth technical guide explores the core electronic effects of fluorine substitution, providing quantitative data, detailed experimental protocols, and conceptual visualizations to empower researchers in harnessing the unique characteristics of these versatile compounds.

Quantitative Insights into Electronic Effects

The introduction of fluorine, a highly electronegative atom, profoundly alters the electron density distribution within the phenylboronic acid molecule. This perturbation is quantitatively captured by parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ).

Impact on Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a critical determinant of its interaction with biological targets and its reactivity in chemical transformations. Fluorine substitution generally increases the acidity (lowers the pKa) of phenylboronic acids by withdrawing electron density from the boron atom, thereby stabilizing the corresponding boronate anion.[1] The magnitude of this effect is highly dependent on the position and number of fluorine substituents.[1]

| Compound | pKa Value | Reference(s) |

| Phenylboronic acid | 8.86 | [1] |

| 2-Fluorophenylboronic acid | 8.77 | [2] |

| 3-Fluorophenylboronic acid | 7.50 (Predicted) | [3] |

| 4-Fluorophenylboronic acid | 8.77 | [2] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |

| 4-Amino-3-fluorophenylboronic acid | 7.8 (as acetamido derivative) | [4] |

| [3,5-bis(trifluoromethyl)phenyl]boronic acid | 7.2 | [5] |

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids. This table illustrates the significant increase in acidity with increasing fluorine substitution.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[6] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. For fluorine, both inductive and resonance effects are at play.

| Substituent | σ (meta) | σ (para) | Reference(s) |

| -F | +0.34 | +0.06 | [2] |

| -CF3 | +0.43 | +0.54 | [2] |

| -OCF3 | +0.38 | +0.35 | [2] |

Table 2: Hammett Constants for Fluorine-Containing Substituents. The positive σ values indicate the electron-withdrawing nature of these substituents, which correlates with the observed increase in the acidity of the corresponding phenylboronic acids.

Key Experimental Protocols

The synthesis and characterization of fluorinated phenylboronic acids, along with the assessment of their reactivity, involve a range of standard and specialized laboratory techniques.

Synthesis of Fluorinated Phenylboronic Acids

A common route to fluorinated phenylboronic acids involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[4]

Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [4]

-

Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, is protected, for instance, by reacting it with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroaniline is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). An organolithium reagent, such as n-butyllithium, is added dropwise to perform the lithium-halogen exchange.

-

Borylation: A trialkyl borate, typically trimethyl borate, is then added to the reaction mixture at low temperature.

-

Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester to the desired boronic acid.

-

Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and purified, often by recrystallization or chromatography.

Determination of pKa Values

The pKa of a boronic acid can be determined using spectrophotometric or potentiometric titration.

Protocol: Spectrophotometric pKa Determination [7]

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.

-

Preparation of Stock Solution: A stock solution of the fluorinated phenylboronic acid is prepared in a suitable solvent (e.g., water or a water/dioxane mixture).[7]

-

UV-Vis Spectroscopy: A small aliquot of the boronic acid stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the boronic acid and its conjugate base (boronate) have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentration of the acid and its conjugate base are equal, which can be determined from the inflection point of the resulting sigmoidal curve.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated phenylboronic acids. 1H, 13C, 19F, and 11B NMR are all informative.[8][9]

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A sample of the purified fluorinated phenylboronic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[8][10]

-

1H NMR: Provides information on the protons in the molecule, including their chemical environment and coupling to neighboring protons and fluorine atoms.

-

13C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached fluorine atoms.

-

19F NMR: Directly observes the fluorine atoms, providing information on their chemical environment and coupling to neighboring protons and other fluorine atoms. This is particularly useful for confirming the position and number of fluorine substituents.[11]

-

11B NMR: Provides information about the boron center. The chemical shift can indicate the coordination state of the boron atom.

Visualizing Core Concepts

Graphical representations of key pathways and relationships can aid in understanding the role of fluorinated phenylboronic acids.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 2,3,6-Trifluorophenylboronic Acid in Medicinal Chemistry: A Technical Guide

An In-Depth Exploration of a Key Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The 2,3,6-trifluorophenyl moiety, in particular, has emerged as a valuable pharmacophore, and its efficient introduction into complex molecules is often facilitated by its corresponding boronic acid derivative. This technical guide provides a comprehensive overview of the applications of 2,3,6-trifluorophenylboronic acid in medicinal chemistry, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and its impact on modulating key biological pathways.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 2,3,6-trifluorophenylboronic acid in medicinal chemistry lies in its function as a versatile coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the trifluorinated phenyl ring and a variety of sp2-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides and triflates), providing a direct and efficient method for the synthesis of complex molecular architectures.

The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid and impart unique properties to the resulting molecule, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved cell permeability.

Case Study: Atogepant, a CGRP Receptor Antagonist

A prominent example of the successful application of the 2,3,6-trifluorophenyl moiety in a marketed drug is Atogepant , an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1] Atogepant's molecular structure features a 2,3,6-trifluorophenyl group, which is crucial for its high-affinity binding to the CGRP receptor.

The synthesis of Atogepant involves the preparation of a key intermediate, 1-(2,3,6-trifluorophenyl)propan-2-one. While several synthetic routes to this intermediate exist, a plausible approach leveraging 2,3,6-trifluorophenylboronic acid is through a Suzuki-Miyaura cross-coupling reaction with a suitable three-carbon building block.

Biological Activity of Atogepant

Atogepant is a potent and selective antagonist of the human CGRP receptor, a key player in the pathophysiology of migraine.[1][2] By blocking the CGRP receptor, Atogepant inhibits the downstream signaling cascade that leads to vasodilation and neurogenic inflammation, key events in a migraine attack.[3][4]

| Compound | Target | Assay | K_i_ (nM) | IC_50_ (nM) |

| Atogepant | Human CGRP Receptor | Radioligand Binding | 0.015 - 0.026 | - |

| Atogepant | Human CGRP Receptor | cAMP Functional Assay | - | 0.026 - 0.16 |

Table 1: In vitro activity of Atogepant at the human CGRP receptor.[2][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2,3,6-Trifluorophenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 2,3,6-trifluorophenylboronic acid with an aryl or heteroaryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

-

2,3,6-Trifluorophenylboronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), 2,3,6-trifluorophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv).

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl product.

General workflow for Suzuki-Miyaura cross-coupling.

Synthesis of a Hypothetical Kinase Inhibitor Fragment

This protocol outlines a hypothetical synthesis of a 4-(2,3,6-trifluorophenyl)pyridine fragment, a common scaffold in kinase inhibitors, using 2,3,6-trifluorophenylboronic acid.

Reaction Scheme:

4-Bromopyridine + 2,3,6-Trifluorophenylboronic Acid → 4-(2,3,6-Trifluorophenyl)pyridine

Procedure:

-

In a reaction vessel, combine 4-bromopyridine hydrochloride (1.0 equiv), 2,3,6-trifluorophenylboronic acid (1.3 equiv), potassium carbonate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

-

Evacuate and backfill the vessel with argon.

-

Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

-

Heat the mixture to 90 °C and stir for 12 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by silica gel chromatography to yield 4-(2,3,6-trifluorophenyl)pyridine.

Signaling Pathway Modulation: CGRP and Migraine

The therapeutic effect of Atogepant is a direct result of its modulation of the Calcitonin Gene-Related Peptide (CGRP) signaling pathway. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.

CGRP Signaling Cascade:

-

CGRP Release: During a migraine attack, CGRP is released from trigeminal nerve endings.

-

Receptor Binding: CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), on smooth muscle cells of blood vessels and other cells.[6]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to vasodilation and neurogenic inflammation, which contribute to migraine pain.

Atogepant, by acting as a competitive antagonist at the CGRP receptor, blocks the initial binding of CGRP, thereby preventing the entire downstream signaling cascade.

References

- 1. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. benchchem.com [benchchem.com]

2,3,6-Trifluorophenylboronic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3,6-Trifluorophenylboronic acid is a fluorinated organoboron compound that has emerged as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, with fluorine atoms positioned at the 2, 3, and 6 positions of the phenyl ring, imparts distinct electronic properties and reactivity, making it a valuable tool in materials science and drug discovery. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the boronic acid in cross-coupling reactions and modulates the properties of the resulting materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,3,6-trifluorophenylboronic acid, with a focus on its role in the development of innovative materials.

Core Properties of 2,3,6-Trifluorophenylboronic Acid

2,3,6-Trifluorophenylboronic acid is a white to off-white solid with the chemical formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 247564-71-2 | [1] |

| Molecular Formula | C₆H₄BF₃O₂ | [1] |

| Molecular Weight | 175.90 g/mol | [1] |

| Melting Point | 127-132 °C | |

| Boiling Point | 266.0±50.0 °C (Predicted) | |

| Density | 1.44±0.1 g/cm³ (Predicted) | |

| pKa | 7.09±0.58 (Predicted) |

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Advanced Materials

The primary application of 2,3,6-trifluorophenylboronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient introduction of the 2,3,6-trifluorophenyl moiety into a wide range of organic scaffolds.

The general workflow for a Suzuki-Miyaura coupling reaction involving 2,3,6-trifluorophenylboronic acid is depicted in the following diagram:

A critical aspect of utilizing polyfluorophenylboronic acids is the competition between the desired transmetalation step and an undesired protodeboronation side reaction, which is often base-induced. The rate of these competing reactions is significantly influenced by the position and number of fluorine substituents.

Comparative Kinetic Data of Polyfluorophenylboronic Acids

| Boronic Acid | Deboronation Half-life (t½, min) | Apparent Relative Transmetalation Rate (krel) |

| Phenylboronic Acid | - | 1 |

| 2-Fluorophenylboronic Acid | - | 42 |

| 2,6-Difluorophenylboronic Acid | 28 | 155 |

| 2,4,6-Trifluorophenylboronic Acid | 10 | 202 |

| 2,3,6-Trifluorophenylboronic Acid | 2 | 156 |

Data sourced from a comparative study on the coupling of unstable polyfluorophenylboronic acids and should be interpreted as a qualitative comparison.[3]

The data indicates that 2,3,6-trifluorophenylboronic acid has a significantly shorter deboronation half-life compared to its 2,4,6-isomer, highlighting the need for carefully optimized reaction conditions to favor the desired cross-coupling pathway.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2,3,6-trifluorophenylboronic acid. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

2,3,6-Trifluorophenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, 2,3,6-trifluorophenylboronic acid, palladium catalyst, and base.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[4]

Applications in Materials Science

The introduction of the 2,3,6-trifluorophenyl group can significantly enhance the performance of organic electronic materials. The fluorine atoms can lower the HOMO and LUMO energy levels, improve thermal and oxidative stability, and influence molecular packing, all of which are critical for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Bipolar Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

In the field of OLEDs, bipolar host materials are crucial for achieving high efficiency in TADF devices.[5][6][7] The 2,3,6-trifluorophenyl moiety can be incorporated into the acceptor part of a donor-acceptor type bipolar host molecule. This can help to fine-tune the electron-accepting properties and the triplet energy of the host material, facilitating efficient energy transfer to the TADF emitter.

The logical relationship for designing such materials is outlined below:

References

- 1. 2,3,6-Trifluorophenylboronic acid | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3,6-Trifluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. 2,3,6-Trifluorophenylboronic acid is therefore a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.

However, 2,3,6-trifluorophenylboronic acid is a particularly challenging substrate for Suzuki-Miyaura coupling. Its high susceptibility to protodeboronation, an undesired side reaction that replaces the carbon-boron bond with a carbon-hydrogen bond, often leads to low yields of the desired coupled product. This instability necessitates specialized protocols and the use of more stable boronic acid derivatives to achieve successful cross-coupling.

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 2,3,6-trifluorophenylboronic acid, focusing on strategies to mitigate protodeboronation and presenting detailed experimental protocols.

Challenges: The Instability of 2,3,6-Trifluorophenylboronic Acid

The primary obstacle in the Suzuki coupling of 2,3,6-trifluorophenylboronic acid is its rapid rate of protodeboronation under typical reaction conditions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring increases the lability of the C-B bond, making it susceptible to cleavage by protons, which are often present in the reaction medium, especially in the presence of water and certain bases.

Research has shown that while some polyfluorophenylboronic acids can be successfully coupled using specialized fast-coupling protocols, 2,3,6-trifluorophenylboronic acid often results in very low conversion. This is attributed to a dramatically increased rate of deboronation that outcompetes the desired transmetalation step in the catalytic cycle.

To address this challenge, two primary strategies are recommended:

-

Conversion to More Stable Boron Derivatives: Protecting the boronic acid as a more stable derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach. These derivatives exhibit enhanced stability and can release the boronic acid slowly in situ under the reaction conditions, maintaining a low concentration of the reactive species and favoring the cross-coupling pathway over protodeboronation.

-

Optimization of Reaction Conditions: Careful selection of the catalyst, ligand, base, and solvent system is crucial to accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the protodeboronation side reaction.

Experimental Protocols

Protocol 1: Synthesis of Potassium 2,3,6-Trifluorophenyltrifluoroborate

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent slow-release sources of boronic acids in Suzuki-Miyaura couplings.

Materials:

-

2,3,6-Trifluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

In a polyethylene or Teflon beaker, dissolve 2,3,6-trifluorophenylboronic acid (1.0 equiv) in methanol (5 mL per gram of boronic acid).

-

In a separate plastic container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).

-

Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.

-

A white precipitate of potassium 2,3,6-trifluorophenyltrifluoroborate should form.

-

Stir the mixture for 1-2 hours at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with diethyl ether.

-

Dry the product under vacuum to yield the potassium trifluoroborate salt as a white, crystalline solid.

Protocol 2: Synthesis of 2-(2,3,6-Trifluorophenyl)-1,3,2-dioxaborinane, N-methyliminodiacetic acid (MIDA) ester

MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.

Materials:

-

2,3,6-Trifluorophenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

To a round-bottom flask, add 2,3,6-trifluorophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

-

Add anhydrous DMF (0.5 M solution with respect to the boronic acid).

-

Heat the mixture to 80-100 °C and stir for 1-2 hours. Water is removed in situ by the DMF at elevated temperatures.

-

Alternatively, use toluene as the solvent and heat to reflux with a Dean-Stark trap to azeotropically remove water.

-

Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

-

Remove the solvent under reduced pressure.

-

The crude MIDA boronate can often be used directly in the subsequent coupling reaction or purified by recrystallization or column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of Potassium 2,3,6-Trifluorophenyltrifluoroborate with Aryl Halides

This protocol is adapted from successful couplings of other challenging organotrifluoroborates. Optimization of the ligand and base may be necessary for specific substrates.

Materials:

-

Potassium 2,3,6-trifluorophenyltrifluoroborate (1.2-1.5 equiv)

-

Aryl halide (or triflate) (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%)

-

Buchwald ligand (e.g., RuPhos, XPhos, or SPhos) (1.1-1.2 equiv relative to Pd)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., Toluene/H₂O (10:1), Dioxane/H₂O (10:1), or THF/H₂O (10:1))

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 equiv), potassium 2,3,6-trifluorophenyltrifluoroborate (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst, and ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of 2,3,6-trifluorophenylboron derivatives. These are based on protocols that have proven effective for other unstable boronic acids and should be considered as a starting point for optimization.

Table 1: Recommended Conditions for Potassium 2,3,6-Trifluorophenyltrifluoroborate Coupling

| Parameter | Recommended Conditions |

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ |

| Ligand | RuPhos, XPhos, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |

| Temperature | 80 - 110 °C |

| Concentration | 0.1 - 0.5 M |

Table 2: Recommended Conditions for 2,3,6-Trifluorophenyl MIDA Boronate Coupling

| Parameter | Recommended Conditions |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | SPhos, XPhos |

| Base | K₃PO₄, CsF |

| Solvent System | Dioxane/H₂O, THF/H₂O |

| Temperature | 60 - 100 °C |

| Concentration | 0.1 - 0.5 M |

Visualizations

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.